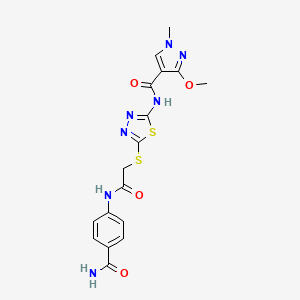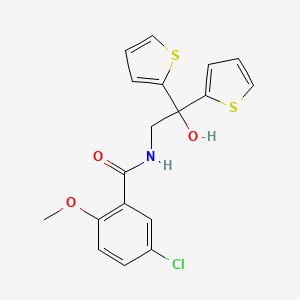![molecular formula C18H25N3OS B2882539 N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide CAS No. 1423420-71-6](/img/structure/B2882539.png)
N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide, also known as CTB or Compound 21, is a small molecule drug that has been widely studied for its potential therapeutic applications. CTB is a potent agonist of the G protein-coupled receptor GPR40, which is involved in the regulation of glucose and lipid metabolism.
Mécanisme D'action
N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide exerts its effects through the activation of GPR40, which is primarily expressed in pancreatic beta cells and intestinal enteroendocrine cells. GPR40 activation leads to the release of insulin and incretin hormones, which regulate glucose and lipid metabolism. N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide has also been shown to modulate the activity of other signaling pathways, such as the AMP-activated protein kinase (AMPK) and the nuclear factor-kappa B (NF-κB) pathways.
Biochemical and Physiological Effects:
N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. It also stimulates insulin secretion from pancreatic beta cells and enhances the release of incretin hormones from intestinal enteroendocrine cells. N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide has been reported to have anti-inflammatory and neuroprotective effects, although the mechanisms underlying these effects are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide is a potent and selective GPR40 agonist that has been extensively characterized in vitro and in vivo. It has been shown to be effective in animal models of obesity and diabetes, and its effects on glucose and lipid metabolism are well established. However, N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide has some limitations for lab experiments, such as its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for the study of N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide. One area of research is the development of more potent and selective GPR40 agonists, which may have improved therapeutic efficacy and reduced toxicity. Another area of research is the investigation of N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide's effects on other signaling pathways, such as the mTOR and MAPK pathways, which are involved in cell growth and proliferation. Additionally, the development of N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide-based imaging agents may enable the non-invasive detection of GPR40 expression in vivo.
Méthodes De Synthèse
The synthesis of N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide involves several steps, including the reaction of 4-cyanothiophenol with 4-bromoacetophenone to form 4-cyanothian-4-yl-4-bromoacetophenone, followed by the reaction with diethylamine to produce N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide. The purity and yield of N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide can be improved through various purification methods, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models, as well as to stimulate insulin secretion from pancreatic beta cells. N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide has also been investigated for its potential anti-inflammatory and neuroprotective effects.
Propriétés
IUPAC Name |
N-(4-cyanothian-4-yl)-4-(diethylaminomethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-3-21(4-2)13-15-5-7-16(8-6-15)17(22)20-18(14-19)9-11-23-12-10-18/h5-8H,3-4,9-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUCDOURYSQJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)C(=O)NC2(CCSCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Butyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2882457.png)


![5-(Chloromethyl)-3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2882464.png)


![2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2882470.png)

![(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2882474.png)

![N-(2-chlorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2882476.png)

![N-[(4-methylphenyl)methyl]-4-propoxynaphthalene-1-sulfonamide](/img/structure/B2882478.png)
![2-chloro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]benzamide](/img/structure/B2882479.png)